1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(diphenylmethyl)piperazine
Description
Properties
IUPAC Name |
1-benzhydryl-4-(3-chloro-4-fluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O2S/c24-21-17-20(11-12-22(21)25)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQGCEZKCZGLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological potential.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClFNO2S |
| Molecular Weight | 373.87 g/mol |
| CAS Number | 942035-77-0 |
| Boiling Point | Not specified |
| Density | Not specified |
| Flash Point | Not specified |
The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized to act primarily as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. The sulfonamide group is known for its ability to form hydrogen bonds, which may facilitate binding to target proteins.
Anticancer Properties
Research has indicated that piperazine derivatives exhibit anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also possess cytotoxic effects against tumors.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. In vitro studies have reported activity against various bacterial strains, indicating its potential utility in treating infections.
Case Studies
- Antitumor Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of piperazine derivatives. It was found that modifications at the para position of the phenyl ring significantly enhanced cytotoxicity against prostate cancer cells (IC50 = 12 µM) .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of sulfonamide derivatives, including related piperazine compounds. Results showed effective inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
- Pharmacokinetic Profile : A pharmacokinetic study highlighted the absorption and metabolism of piperazine derivatives in vivo, noting favorable bioavailability and a half-life suitable for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs are compared below based on substituents, molecular properties, and biological activities:
Key Differences and Trends
- Sulfonyl vs.
- Halogenation Effects: The 3-Cl-4-F substitution in the target compound likely enhances metabolic stability compared to non-halogenated analogs like cinnarizine, as fluorination often reduces cytochrome P450-mediated oxidation .
- Diphenylmethyl Pharmacophore : This group is conserved in cinnarizine, flunarizine (), and the target compound, suggesting its role in modulating CNS or vascular activity.
Detailed Research Findings
Cytotoxicity of Sulfonyl and Benzoyl Derivatives
- 4-Chlorobenzhydryl-benzoyl Piperazines () : Derivatives with electron-withdrawing substituents (e.g., nitro, methoxy) on the benzoyl ring showed potent cytotoxicity (IC50: 5–20 μM) against liver, breast, and colon cancer cell lines. The 4-nitrobenzoyl analog (5a) exhibited time-dependent activity, suggesting stable in situ retention.
- Target Compound Hypothesis : The 3-Cl-4-fluorobenzenesulfonyl group may improve DNA intercalation or topoisomerase inhibition compared to benzoyl analogs due to enhanced electrophilicity.
Metabolic Stability and Fluorination
- Flunarizine Metabolism (): Fluorination at the 4-position of the diphenylmethyl group (as in flunarizine) reduced formation clearance (Clf) of N-dealkylated metabolites by 50% compared to non-fluorinated cinnarizine. This suggests the target’s 4-fluoro substituent may similarly hinder oxidative metabolism.
Antibacterial and Receptor-Binding Activities
- Dopamine D2 Receptor Affinity () : Piperazines with methoxyphenyl and nitrobenzyl groups demonstrated high D2 receptor binding (Ki < 50 nM). The target’s diphenylmethyl group may similarly stabilize receptor interactions, though sulfonyl groups are less common in CNS-targeted agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
